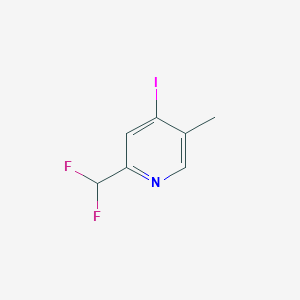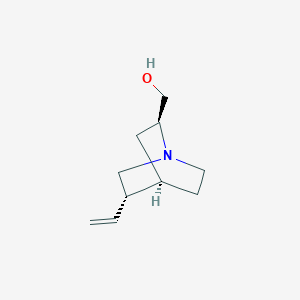![molecular formula C14H10O B13131654 2H-Phenanthro[1,10a-b]oxirene](/img/structure/B13131654.png)
2H-Phenanthro[1,10a-b]oxirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Phenanthro[1,10a-b]oxirene: is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring structure that includes both phenanthrene and oxirene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Phenanthro[1,10a-b]oxirene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of isoflavones and hydrazine hydrate in refluxing ethanol, followed by photocyclization and dehydration processes . This method is advantageous due to its catalyst-free nature, short synthetic routes, mild reaction conditions, and easy work-up.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient synthetic routes are likely to be employed. These methods would focus on maximizing yield while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Phenanthro[1,10a-b]oxirene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
2H-Phenanthro[1,10a-b]oxirene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be used in the study of biological processes and interactions due to its unique structural features.
Industry: It may be used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2H-Phenanthro[1,10a-b]oxirene involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used. For example, in a biological setting, it may interact with enzymes or receptors, influencing biochemical pathways. In a chemical setting, it may act as a reactive intermediate in various reactions.
Comparaison Avec Des Composés Similaires
2H-Phenanthro[9,10-c]pyrazole: This compound shares a similar fused ring structure but includes a pyrazole moiety instead of an oxirene moiety.
2H-Chromene: This compound includes a fused ring structure with a pyran moiety and is known for its stability and biological activity.
Uniqueness: 2H-Phenanthro[1,10a-b]oxirene is unique due to its specific fused ring structure that includes both phenanthrene and oxirene moieties. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in scientific research.
Propriétés
Formule moléculaire |
C14H10O |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
15-oxatetracyclo[8.5.0.01,14.04,9]pentadeca-2,4,6,8,10,13-hexaene |
InChI |
InChI=1S/C14H10O/c1-2-5-11-10(4-1)8-9-14-12(11)6-3-7-13(14)15-14/h1-2,4-9H,3H2 |
Clé InChI |
IODUEVVOCOMCHK-UHFFFAOYSA-N |
SMILES canonique |
C1C=C2C3=CC=CC=C3C=CC24C(=C1)O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole-1-carboxylic acid, 5-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-borono-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B13131572.png)
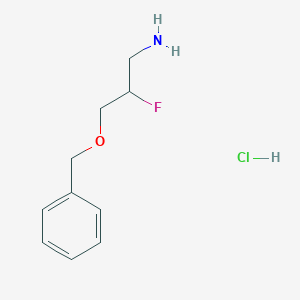

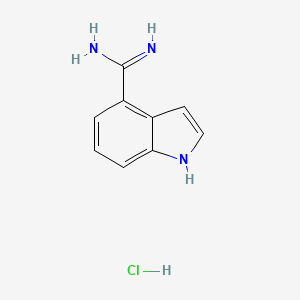
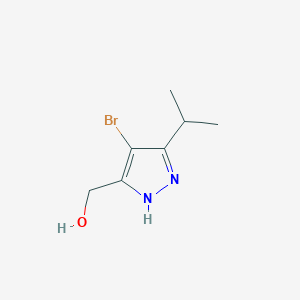
![2,3-Diphenylbenzo[g]quinoxaline](/img/structure/B13131610.png)
![N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13131629.png)
![3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride](/img/structure/B13131632.png)
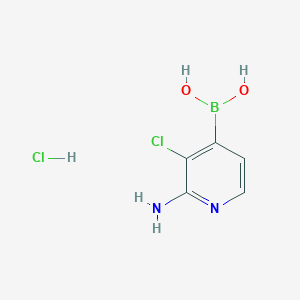
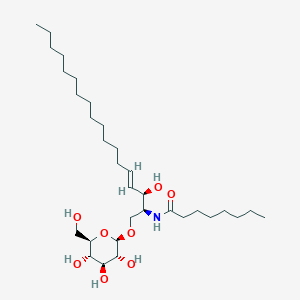

![6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B13131647.png)
